EGFR Wild-Type Kinase Inhibition: Potency Comparison Against Erlotinib and Gefitinib in Cross-Study Context
The target compound inhibits wild-type EGFR with an IC50 of 87 nM in a cell-free kinase inhibition assay as reported in the primary research article [1]. Although this assay format differs from the proprietary EGFR-TK assay typically used for the clinical reference compounds erlotinib (IC50 ~2 nM) and gefitinib (IC50 ~33 nM), the potency of EGFR-IN-88 falls within a pharmacologically relevant intermediate range among quinoxaline-based EGFR inhibitors . The compound was the most potent EGFR inhibitor identified within its own synthesized series (compounds 4a–4l), with the authors explicitly designating compound 4i as the lead candidate warranting further investigation [1]. This intra-series rank-order superiority is a direct comparator-based differentiation within a coherent chemical library.
| Evidence Dimension | EGFR wild-type kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 87 nM (cell-free recombinant EGFR assay) [1] |
| Comparator Or Baseline | Erlotinib IC50 ~2 nM; Gefitinib IC50 ~33 nM ; Intra-series compounds 4a–4l all less potent than 4i [1] |
| Quantified Difference | 43.5-fold less potent than erlotinib; 2.6-fold less potent than gefitinib; rank-ordered most potent within the 4a–4l series |
| Conditions | Cell-free EGFR kinase inhibition assay; exact ATP concentration and enzyme source as specified in Ali et al. 2023 [1] |
Why This Matters
For scientific procurement, this establishes EGFR-IN-88 as the optimal probe compound within the quinoxaline-benzenesulfonamide chemical series when the experimental goal requires EGFR inhibitory activity, avoiding the need to screen multiple less-active congeners.
- [1] Ali SH, Osmaniye D, Sağlık BN, Levent S, Özkay Y, Kaplancıklı ZA. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chem Biol Drug Des. 2023 Aug;102(2):303-315. doi:10.1111/cbdd.14246. PMID: 37094830. View Source
